molecular formula C22H19N3O3 B2924734 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 898444-75-2

3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2924734
CAS RN: 898444-75-2
M. Wt: 373.412
InChI Key: NOUZIOOHWFYCAA-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” seems to be structurally similar to the compound you’re asking about . It has a molecular weight of 301.39 and its linear formula is C17H23N3O2 . It’s a solid substance that should be stored sealed in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular structure of the related compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is C17H23N3O2 .


Chemical Reactions Analysis

There’s a study that discusses the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This might be relevant to the chemical reactions of “3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one”.


Physical And Chemical Properties Analysis

The related compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a solid substance that should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The compound 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is involved in the synthesis of various novel derivatives with potential applications in medicinal chemistry. For example, research has demonstrated the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing the versatility of the benzo[d]imidazol-2-yl)piperidine moiety in facilitating the formation of heterocyclic compounds with potential biological activities (Goli-Garmroodi et al., 2015).

Biological Activity and Anticancer Potential

The compound and its derivatives have been explored for various biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, chromene derivatives, related to the core structure of our compound of interest, have been synthesized and evaluated for their antibacterial and antioxidant activities. Specific derivatives have shown significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa, as well as pronounced antioxidant activities, indicating the potential for the development of new antibacterial compounds (Al-ayed, 2011).

Another study focused on docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer, demonstrating the anticancer activities of synthesized compounds through computational ADME and Lipinski's analysis followed by molecular docking and binding energy calculations. These studies found that certain derivatives showed high activity toward the breast cancer cell line MCF-7, highlighting the potential therapeutic applications of compounds based on the this compound scaffold (Abd El Ghani et al., 2022).

Safety and Hazards

The safety information for the related compound “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Benzimidazole is considered a privileged structure for developing probes of impressive pharmacological potentials . Future research could focus on synthesizing new molecules of the benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .

properties

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21(16-13-15-5-1-4-8-19(15)28-22(16)27)25-11-9-14(10-12-25)20-23-17-6-2-3-7-18(17)24-20/h1-8,13-14H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUZIOOHWFYCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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